1,1,1-trifluoro-N-(1-isobutyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide 1,1,1-trifluoro-N-(1-isobutyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide
Brand Name: Vulcanchem
CAS No.: 848080-35-3
VCID: VC2642689
InChI: InChI=1S/C14H19F3N2O2S/c1-10(2)9-19-7-3-4-11-5-6-12(8-13(11)19)18-22(20,21)14(15,16)17/h5-6,8,10,18H,3-4,7,9H2,1-2H3
SMILES: CC(C)CN1CCCC2=C1C=C(C=C2)NS(=O)(=O)C(F)(F)F
Molecular Formula: C14H19F3N2O2S
Molecular Weight: 336.38 g/mol

1,1,1-trifluoro-N-(1-isobutyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide

CAS No.: 848080-35-3

Cat. No.: VC2642689

Molecular Formula: C14H19F3N2O2S

Molecular Weight: 336.38 g/mol

* For research use only. Not for human or veterinary use.

1,1,1-trifluoro-N-(1-isobutyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide - 848080-35-3

Specification

CAS No. 848080-35-3
Molecular Formula C14H19F3N2O2S
Molecular Weight 336.38 g/mol
IUPAC Name 1,1,1-trifluoro-N-[1-(2-methylpropyl)-3,4-dihydro-2H-quinolin-7-yl]methanesulfonamide
Standard InChI InChI=1S/C14H19F3N2O2S/c1-10(2)9-19-7-3-4-11-5-6-12(8-13(11)19)18-22(20,21)14(15,16)17/h5-6,8,10,18H,3-4,7,9H2,1-2H3
Standard InChI Key ITBCQMHROXPFES-UHFFFAOYSA-N
SMILES CC(C)CN1CCCC2=C1C=C(C=C2)NS(=O)(=O)C(F)(F)F
Canonical SMILES CC(C)CN1CCCC2=C1C=C(C=C2)NS(=O)(=O)C(F)(F)F

Introduction

Chemical Identity and Structure

Nomenclature and Identification

1,1,1-trifluoro-N-(1-isobutyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide is registered with the Chemical Abstracts Service under CAS number 848080-35-3 . This unique identifier enables researchers to accurately reference the compound in scientific literature and databases. The compound is also known by several synonyms including "1,1,1-trifluoro-N-[1-(2-methylpropyl)-3,4-dihydro-2H-quinolin-7-yl]methanesulfonamide" and "1,1,1-Trifluoro-N-[1,2,3,4-tetrahydro-1-(2-methylpropyl)-7-quinolinyl]methanesulfonamide" . These alternative nomenclatures reflect different approaches to naming the same chemical structure according to IUPAC conventions.

The IUPAC name for this compound is 1,1,1-trifluoro-N-[1-(2-methylpropyl)-3,4-dihydro-2H-quinolin-7-yl]methanesulfonamide. This systematic name provides precise information about the compound's structural components and the positioning of functional groups. The standardized IUPAC nomenclature ensures clarity in scientific communication regarding this compound across different research contexts and applications.

Structural Features and Representation

The molecular structure of 1,1,1-trifluoro-N-(1-isobutyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide consists of a tetrahydroquinoline core with specific substituents at defined positions . The compound features an isobutyl group (2-methylpropyl) attached to position 1 of the tetrahydroquinoline ring system. At position 7, there is a trifluoromethanesulfonamide group (-NHSO₂CF₃) that contributes significantly to the compound's chemical reactivity and properties .

The molecular connectivity can be represented through various notations. The compound's SMILES (Simplified Molecular Input Line Entry System) notation is CC(C)CN1CCCC2=C1C=C(C=C2)NS(=O)(=O)C(F)(F)F . This linear string representation encodes the compound's structure in a format that can be processed by chemical software tools. The InChI (International Chemical Identifier) provides a more comprehensive structural representation: InChI=1S/C14H19F3N2O2S/c1-10(2)9-19-7-3-4-11-5-6-12(8-13(11)19)18-22(20,21)14(15,16)17/h5-6,8,10,18H,3-4,7,9H2,1-2H3 .

Chemical Composition and Formula

The molecular formula of 1,1,1-trifluoro-N-(1-isobutyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide is C₁₄H₁₉F₃N₂O₂S . This formula indicates that each molecule contains 14 carbon atoms, 19 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom. The presence of these elements in specific arrangements contributes to the compound's unique chemical and physical properties.

The compound has a molecular weight of 336.38 g/mol . This relatively moderate molecular weight influences its physical properties, including solubility, diffusion rates, and potential biological activity. The presence of fluorine atoms in the trifluoromethyl group contributes significantly to the molecular weight while also imparting distinctive electronic properties to that portion of the molecule.

Physical and Chemical Properties

Physical Characteristics

1,1,1-trifluoro-N-(1-isobutyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide presents as a colorless to pale yellow crystalline solid under standard conditions . This physical appearance is consistent with many organic compounds containing aromatic ring systems. The compound's appearance can provide initial information about its purity, with high-purity samples typically exhibiting a more uniform color and crystalline structure.

The compound has a density of approximately 1.318 g/cm³ . This density value is typical for organic compounds containing aromatic rings and heteroatoms such as nitrogen, oxygen, and sulfur. The density influences handling procedures during research applications, particularly when precise mass-to-volume calculations are required. The refractive index of the compound is reported to be 1.527 , which can be useful for analytical identification and purity assessment.

Thermodynamic Properties

The boiling point of 1,1,1-trifluoro-N-(1-isobutyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide is approximately 393.105°C at standard atmospheric pressure (760 mmHg) . This high boiling point is indicative of strong intermolecular forces, likely including hydrogen bonding via the sulfonamide group and van der Waals interactions between the aromatic rings. The high boiling point suggests that the compound would remain in solid or liquid form during most laboratory operations, requiring specialized conditions for distillation or vapor phase reactions.

The vapor pressure of 1,1,1-trifluoro-N-(1-isobutyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide is reported to be approximately 0 mmHg at 25°C . This extremely low vapor pressure is consistent with the compound's high boiling point and indicates that the compound has negligible volatility at room temperature. This property affects storage considerations and exposure risk assessments in laboratory settings.

Solubility and Chemical Reactivity

1,1,1-trifluoro-N-(1-isobutyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide is soluble in various organic solvents . This solubility profile is expected given the compound's structure, which contains both hydrophobic regions (aromatic rings and isobutyl group) and potential hydrogen bond donors and acceptors (sulfonamide group). The compound's solubility in organic solvents facilitates its use in organic synthesis, analytical chemistry, and pharmaceutical research applications.

The chemical reactivity of the compound is largely determined by its functional groups. The sulfonamide group (-NHSO₂CF₃) can participate in hydrogen bonding interactions and may undergo hydrolysis under strongly acidic or basic conditions. The trifluoromethyl group (-CF₃) typically imparts metabolic stability and can influence the compound's electron distribution, affecting reactivity patterns of neighboring functional groups. The tetrahydroquinoline ring system may participate in aromatic substitution reactions, while the tertiary amine at position 1 could exhibit nucleophilic properties.

Applications and Research Significance

Research Applications

1,1,1-trifluoro-N-(1-isobutyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide is primarily designated for research use only, as explicitly stated in the product information. This classification restricts its use to controlled laboratory environments and prohibits its application in human or veterinary medicine without appropriate regulatory approvals. The compound serves as an important research tool in various scientific disciplines, including medicinal chemistry, organic synthesis, and chemical biology.

In synthetic organic chemistry, the compound may serve as an intermediate or building block for the synthesis of more complex molecules. The presence of the trifluoromethanesulfonamide group provides a versatile handle for further synthetic transformations, including cross-coupling reactions, nucleophilic substitutions, and functional group interconversions. Researchers can leverage the compound's unique structure to access novel chemical space and develop compounds with potential biological activities.

The compound's structure suggests potential utility in pharmaceutical research, particularly in the development of compounds targeting specific biological pathways. Tetrahydroquinoline derivatives have been explored for various bioactivities, including antimicrobial, anticancer, and neurological applications. The trifluoromethyl group is a common motif in medicinal chemistry, known to enhance metabolic stability and modulate lipophilicity of drug candidates.

Structure-Activity Relationships

The structural features of 1,1,1-trifluoro-N-(1-isobutyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide provide insights into potential structure-activity relationships in biological systems. The tetrahydroquinoline core is present in numerous biologically active compounds and can interact with various protein targets through hydrophobic and π-stacking interactions. The positioning of the isobutyl group at position 1 may influence the compound's three-dimensional conformation and its ability to access specific binding pockets in protein targets.

The trifluoromethanesulfonamide group at position 7 introduces both electronic and steric effects that can modulate the compound's interactions with biological macromolecules. The strongly electron-withdrawing nature of the trifluoromethyl group can affect the acidity of the adjacent NH group, potentially enhancing hydrogen bonding interactions with appropriate acceptors in protein targets. The sulfonamide moiety itself is present in many pharmaceutically active compounds and can engage in multiple hydrogen bonding interactions.

Comparison with Related Compounds

1,1,1-trifluoro-N-(1-isobutyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide belongs to a broader class of sulfonamide compounds, many of which have demonstrated significant biological activities. Structurally related compounds include "Methanesulfonamide, 1,1,1-trifluoro-N-(1,2,3,4-tetrahydro-1-methyl-7-quinolinyl)-" and "Methanesulfonamide, N-(1-ethyl-1,2,3,4-tetrahydro-7-quinolinyl)-1,1,1-trifluoro-" . These compounds differ primarily in the alkyl substituent at position 1 of the tetrahydroquinoline ring, which can significantly affect their physicochemical properties and potential biological activities.

The comparison with (7-Methanesulfonyl-1,2,3,4-tetrahydro-isoquinolin-3-yl)-methanol (described in search result ) highlights structural differences that may lead to distinct chemical and biological properties. While both compounds contain partially saturated heterocyclic ring systems, they differ in the nature of the heterocycle (tetrahydroquinoline versus tetrahydroisoquinoline), the position and type of sulfonyl-containing group, and the presence of additional functional groups.

Data Compilation and Analytical Considerations

Analytical Methods for Identification

Several analytical techniques can be employed for the identification and characterization of 1,1,1-trifluoro-N-(1-isobutyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, can provide detailed structural information about the compound. The aromatic protons of the quinoline ring system, the aliphatic protons of the tetrahydro and isobutyl groups, and the NH proton of the sulfonamide would give characteristic signals in the ¹H NMR spectrum. The trifluoromethyl group would produce a distinctive signal in the ¹⁹F NMR spectrum.

Mass spectrometry is another valuable technique for identification, with the molecular ion peak corresponding to the molecular weight of 336.38 g/mol . Fragmentation patterns can provide additional structural information, particularly regarding the positions of substituents. Infrared spectroscopy can identify key functional groups, with characteristic absorption bands for the sulfonamide (S=O stretching, N-H stretching) and aromatic (C=C stretching) moieties.

High-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with suitable detectors can be used for purity assessment and quantitative analysis. These chromatographic techniques can separate the compound from potential impurities or degradation products, providing information about its purity profile and stability under various conditions.

Data Compilation and Reference

Table 1 below compiles the key identifiers and properties of 1,1,1-trifluoro-N-(1-isobutyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide from the available search results:

PropertyValueReference
CAS Number848080-35-3
IUPAC Name1,1,1-trifluoro-N-[1-(2-methylpropyl)-3,4-dihydro-2H-quinolin-7-yl]methanesulfonamide
Molecular FormulaC₁₄H₁₉F₃N₂O₂S
Molecular Weight336.38 g/mol
Physical AppearanceColorless to pale yellow crystal
Density1.318 g/cm³
Boiling Point393.105°C at 760 mmHg
Flash Point191.543°C
Vapor Pressure0 mmHg at 25°C
Refractive Index1.527
InChIInChI=1S/C14H19F3N2O2S/c1-10(2)9-19-7-3-4-11-5-6-12(8-13(11)19)18-22(20,21)14(15,16)17/h5-6,8,10,18H,3-4,7,9H2,1-2H3
SMILESCC(C)CN1CCCC2=C1C=C(C=C2)NS(=O)(=O)C(F)(F)F

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